Tauret

Description

Structure

3D Structure

Properties

CAS No. |

133867-05-7 |

|---|---|

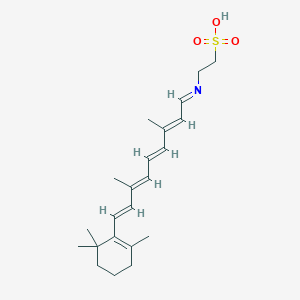

Molecular Formula |

C22H33NO3S |

Molecular Weight |

391.6 g/mol |

IUPAC Name |

2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]amino]ethanesulfonic acid |

InChI |

InChI=1S/C22H33NO3S/c1-18(11-12-21-20(3)10-7-14-22(21,4)5)8-6-9-19(2)13-15-23-16-17-27(24,25)26/h6,8-9,11-13,15H,7,10,14,16-17H2,1-5H3,(H,24,25,26)/b9-6+,12-11+,18-8+,19-13+,23-15? |

InChI Key |

JAFZWHCIRJBDTL-YMZFNNDTSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NCCS(=O)(=O)O)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=NCCS(=O)(=O)O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=NCCS(=O)(=O)O)C)C |

Synonyms |

etinylidene taurine tauret |

Origin of Product |

United States |

Foundational & Exploratory

Retinylidene Taurine (A1T): A Technical Guide to its Role in the Visual Cycle and Retinal Protection

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Retinylidene taurine, scientifically designated as A1T, is a non-enzymatically and reversibly formed Schiff base adduct of vitamin A aldehyde (retinaldehyde) and the amino acid taurine. Predominantly found in the retina, A1T plays a crucial role in the visual cycle by sequestering retinaldehyde. This technical guide provides a comprehensive overview of the chemical nature, synthesis, and biological function of A1T. It details its proposed mechanism of action in retinoid trafficking and photoreceptor protection, supported by quantitative data from various experimental models. This document also outlines detailed experimental protocols for the study of A1T and associated retinal neuroprotection, and presents key signaling and experimental workflows as visual diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

The visual cycle is a critical enzymatic pathway that regenerates the visual chromophore, 11-cis-retinal, which is essential for sustained vision. During this process, the highly reactive vitamin A aldehyde must be carefully chaperoned within photoreceptors and retinal pigment epithelial (RPE) cells to prevent off-target reactions and ensure the conservation of its 11-cis configuration[1]. While retinoid-binding proteins are the primary mediators of this process, recent evidence has highlighted the significant role of a small molecule adduct, retinylidene taurine (A1T)[1][2].

Taurine, a sulfur-containing amino acid, is exceptionally abundant in the retina and is known for its neuroprotective and antioxidant properties[3][4]. Its primary amine group can react with the aldehyde group of retinaldehyde to form a Schiff base, A1T[1]. This reversible conjugation renders the otherwise reactive retinaldehyde inert, preventing the formation of toxic bisretinoid compounds like N-retinylidene-N-retinylethanolamine (A2E), which are implicated in retinal degeneration[2][5]. Furthermore, as an amphiphilic molecule, the protonated form of A1T may facilitate the trafficking of retinoids within the aqueous environment of photoreceptor cells and act as a readily mobilizable reserve of 11-cis-retinal[1].

This guide will delve into the technical aspects of A1T, from its fundamental chemistry to its physiological significance and the experimental methodologies used to study it.

Chemical Structure and Synthesis

Retinylidene taurine (A1T) is not a single, static molecule but exists as various isomers depending on the isomeric form of the retinaldehyde from which it is formed (e.g., all-trans, 11-cis, 9-cis, 13-cis)[1]. The formation is a reversible, non-enzymatic reaction between the primary amine of taurine and the aldehyde group of retinaldehyde, creating a Schiff base linkage.

Chemical Structure

The generalized chemical structure of retinylidene taurine (all-trans isomer shown) is as follows:

Chemical Formula: C₂₂H₃₃NO₃S

Molecular Weight: 391.57 g/mol

The structure consists of the hydrophobic polyene tail of retinaldehyde linked to the hydrophilic taurine molecule, making A1T an amphiphilic compound[1].

Synthesis Protocol

The synthesis of A1T isomers can be achieved in the laboratory for use as analytical standards or in experimental studies.

Materials:

-

Specific retinaldehyde isomer (e.g., all-trans-retinal, 11-cis-retinal)

-

Taurine

-

Dehydrated methanol

-

Sodium methoxide

Procedure:

-

Dissolve the desired retinaldehyde isomer and taurine in dehydrated methanol at a 1:1 molar ratio[1][6].

-

Add sodium methoxide to the solution to catalyze the Schiff base formation[1][6].

-

The reaction proceeds to form the corresponding A1T isomer.

-

The product can be purified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)[5].

Biological Function and Mechanism of Action

A1T's primary role is intrinsically linked to the management of retinaldehyde within the retina. Its functions can be categorized into sequestration and trafficking of retinaldehyde.

Sequestration of Retinaldehyde

The formation of A1T serves as a protective mechanism by sequestering free retinaldehyde[2]. This is critical for two main reasons:

-

Prevention of Bisretinoid Formation: Free retinaldehyde can react with phosphatidylethanolamine in photoreceptor outer segments to form toxic bisretinoids, such as A2E, which contribute to retinal pigment epithelium (RPE) lipofuscin and are implicated in age-related macular degeneration[5][7]. By forming A1T, taurine reduces the pool of available retinaldehyde for these damaging side reactions[5].

-

Reduction of Cytotoxicity: Retinaldehyde itself is a reactive aldehyde and can be cytotoxic. Its sequestration as A1T mitigates this toxicity.

Trafficking and Reservoir of 11-cis-Retinal

The reversible nature of the A1T Schiff base allows it to act as a temporary carrier and a storage pool for retinaldehyde. The protonated form of A1T is amphiphilic, which may aid in the movement of the hydrophobic retinoid through the aqueous cytoplasm of photoreceptor cells[1]. It is postulated that A1T constitutes a readily available reserve of 11-cis-retinal that can be hydrolyzed to release the chromophore for regeneration of visual pigments[1].

The proposed role of A1T in the visual cycle is depicted in the following diagram:

Caption: Proposed role of Retinylidene Taurine (A1T) in the visual cycle.

Quantitative Data

The abundance of A1T is dynamically regulated and correlates with the availability of 11-cis-retinal. Similarly, the levels of taurine and the functional state of the retina influence A1T concentrations.

Table 1: Relative Abundance of A1T in Different Mouse Models and Conditions

| Condition | Relative A1T Level | Reference |

| Black vs. Albino Mice | Higher in Black | [1][6] |

| Dark-Adapted vs. Light-Adapted Mice | Higher in Dark-Adapted | [1][6] |

| Rpe65-Leu450 vs. Rpe65-Met450 Mice | Higher in Rpe65-Leu450 | [1][6] |

| Rpe65 Deficient Mice | Substantially Reduced | [1] |

| Cellular Retinaldehyde-Binding Protein Deficient Mice | Substantially Reduced | [1] |

Table 2: Effects of Taurine Depletion on Retinal Parameters in Mice

| Treatment | Effect on Ocular A1T | Effect on Scotopic a-wave | Effect on Photopic a-wave | Effect on ONL Thickness (in Abca4-/- mice) | Reference |

| β-alanine (Taurine Transport Inhibitor) | Reduced | Significantly Lower | Significantly Lower | More Pronounced Thinning | [2][8] |

| GES (Taurine Transport Inhibitor) | Reduced | - | - | - | [2][8] |

Experimental Protocols

The study of A1T and its physiological effects involves a combination of analytical chemistry and in vivo animal studies.

Quantification of A1T and Retinoids by HPLC/UPLC

This protocol outlines the general steps for the extraction and quantification of retinoids, including A1T, from retinal tissue.

Materials:

-

Retinal tissue

-

Homogenizer

-

Solvents for extraction (e.g., methanol, isopropanol, hexane)[9]

-

O-ethylhydroxylamine (for derivatization of retinaldehyde)[6]

-

HPLC or UPLC system with a suitable column (e.g., reverse-phase C18)[10]

-

UV or MS detector

-

Authentic standards for all retinoids and A1T isomers

Procedure:

-

Tissue Homogenization: Under dim red light, homogenize retinal tissue in a suitable buffer or solvent mixture.

-

Extraction: Perform a liquid-liquid extraction using a combination of polar and non-polar solvents (e.g., isopropanol/hexane) to separate the retinoids from the aqueous phase[9]. For retinaldehyde quantification, derivatization with O-ethylhydroxylamine to form the more stable oxime may be necessary[6].

-

Chromatographic Separation: Inject the extracted sample into an HPLC or UPLC system. Use a gradient elution program with a mobile phase typically consisting of acetonitrile, water, and a modifying acid (e.g., formic acid) to separate the different retinoid and A1T isomers[10].

-

Detection and Quantification: Detect the eluting compounds using a UV detector (at wavelengths specific for retinoids, e.g., 325 nm) or a mass spectrometer for more sensitive and specific detection[5][11]. Quantify the compounds by comparing their peak areas to those of known concentrations of authentic standards[11][12].

The following diagram illustrates the general workflow for retinoid analysis:

Caption: General workflow for the quantitative analysis of retinoids from retinal tissue.

In Vivo Taurine Depletion Studies in Mice

This protocol describes how to induce taurine deficiency in mice to study the functional consequences on the retina and A1T levels.

Animals:

-

Wild-type or specific mouse models of retinal degeneration (e.g., Abca4-/-)

Materials:

-

Taurine transport inhibitor (e.g., β-alanine or guanidinoethyl sulfonate - GES)[2][6]

-

Drinking water

Procedure:

-

Treatment Administration: Dissolve the taurine transport inhibitor in the drinking water at a specified concentration (e.g., 2% β-alanine or 10 g/L GES)[5][6]. Provide this as the sole source of drinking water to the experimental group of mice for a designated period (e.g., 2 months)[6]. The control group receives normal drinking water.

-

Functional Assessment: At the end of the treatment period, assess retinal function using electroretinography (ERG) to measure scotopic (rod-mediated) and photopic (cone-mediated) responses[2].

-

Morphological Analysis: Euthanize the animals and collect the eyes for histological analysis. Measure the thickness of the outer nuclear layer (ONL) as an indicator of photoreceptor cell viability[2][8].

-

Biochemical Analysis: Analyze the retinal tissue for levels of A1T, other retinoids, and taurine using HPLC/UPLC as described in Protocol 5.1.

The logical relationship between taurine depletion and its downstream effects is shown below:

Caption: Logical pathway of the effects of taurine depletion on retinal health.

Implications for Drug Development

The understanding of A1T's role in the retina opens up potential therapeutic avenues for retinal degenerative diseases. Strategies aimed at modulating the levels of taurine or enhancing the formation of A1T could be explored for their neuroprotective effects. For instance, taurine supplementation has been shown to be protective in various models of retinal degeneration[3][13][14][15][16].

Future drug development could focus on:

-

Taurine Analogues: Designing molecules that mimic the retinaldehyde-sequestering function of taurine.

-

Enhancers of Taurine Transport: Developing compounds that increase the uptake of taurine into retinal cells.

-

Combination Therapies: Using taurine or its analogues in conjunction with other neuroprotective agents to slow the progression of retinal diseases.

Conclusion

Retinylidene taurine (A1T) is a physiologically significant molecule in the retina, acting as a key player in the management of retinaldehyde. Its formation represents a protective mechanism against retinoid toxicity and a means of facilitating retinoid trafficking and storage. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of modulating the A1T system for the treatment of retinal degenerative diseases. Further research into the precise kinetics of A1T formation and dissociation in vivo will be crucial for the development of targeted therapies.

References

- 1. pnas.org [pnas.org]

- 2. Vitamin A aldehyde-taurine adducts function in photoreceptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Taurine: a promising nutraceutic in the prevention of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taurine: evidence of physiological function in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Taurine: A Source and Application for the Relief of Visual Fatigue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin A aldehyde-taurine adducts function in photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Retinol kinetics in the isolated retina determined by retinoid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Taurine Provides Neuroprotection against Retinal Ganglion Cell Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Systemic taurine treatment provides neuroprotection against retinal photoreceptor degeneration and visual function impairments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Taurine and oxidative stress in retinal health and disease - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on N-Retinylidene-Taurine (Tauret)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-retinylidene-taurine, also known as A1T or by the synonym Tauret, is a naturally occurring Schiff base adduct formed from the non-enzymatic and reversible reaction between retinaldehyde and taurine. This compound is of significant interest in vision science due to its role in the visual cycle and its potential neuroprotective functions within the retina. This technical guide provides a comprehensive overview of the current understanding of N-retinylidene-taurine, including its structure, properties, and biological significance, with a focus on experimental data and methodologies.

Introduction

Taurine is an abundant amino acid in the retina, where it is known to have multiple protective functions, including osmoregulation, antioxidant defense, and anti-apoptotic activity.[1][2][3][4] The formation of N-retinylidene-taurine represents a specific chemical interaction within the visual cycle, where it is postulated to play a key role in sequestering the highly reactive vitamin A aldehyde (retinaldehyde).[5][6][7] This sequestration is critical for preventing the formation of toxic bisretinoid compounds, such as A2E, which are implicated in the pathogenesis of retinal diseases like Stargardt disease and age-related macular degeneration.[8]

Compound Structure and Properties

N-retinylidene-taurine is a Schiff base formed by the condensation of the aldehyde group of retinaldehyde and the primary amine group of taurine. The structure exists as various isomers, including all-trans, 11-cis, 9-cis, and 13-cis forms, reflecting the isomeric states of the retinaldehyde precursor.[5][7]

Physicochemical Properties

Detailed physicochemical data for isolated N-retinylidene-taurine is limited in the current literature. However, based on its constituent molecules, it is an amphiphilic compound. The protonated mass of the adduct has been identified by UPLC-MS as m/z 392.6.[5]

| Property | Value | Reference |

| Protonated Mass (m/z) | 392.6 | [5] |

| Molecular Weight (Taurine) | 125.15 g/mol | [9] |

| Solubility (Taurine) | Soluble in water | [10] |

| Appearance (Taurine) | White crystalline solid | [9] |

| pH (5% aqueous solution of Taurine) | 4.1-5.6 | [9] |

Note: The table includes properties of taurine for reference due to the limited data on the N-retinylidene-taurine adduct itself.

Biological Role and Mechanism of Action

The primary proposed function of N-retinylidene-taurine is its involvement in the visual cycle. It is thought to act as a temporary reservoir for retinaldehyde, particularly the crucial 11-cis-retinal isomer.[5][7][11]

Sequestration of Retinaldehyde

Following the photoisomerization of 11-cis-retinal to all-trans-retinal and its release from opsin, free retinaldehyde can be toxic to photoreceptor cells. N-retinylidene-taurine formation sequesters this reactive aldehyde, preventing it from participating in deleterious side reactions, such as the formation of bisretinoids.[5][8]

A Reservoir for 11-cis-Retinal

The reversible nature of the Schiff base linkage suggests that N-retinylidene-taurine can release 11-cis-retinal, thereby providing a readily available pool for the regeneration of rhodopsin in photoreceptor cells.[5][7] The levels of N-retinylidene-taurine have been observed to be higher in dark-adapted mice, a condition where 11-cis-retinal is more abundant.[5][6]

Neuroprotection

The formation of N-retinylidene-taurine is intrinsically linked to the broader neuroprotective roles of taurine in the retina. Taurine itself has been shown to protect retinal cells from light-induced damage, oxidative stress, and apoptosis.[2][4] By managing retinaldehyde, N-retinylidene-taurine formation contributes to this overall protective environment.

Experimental Data

Quantitative analysis has demonstrated the presence and dynamic nature of N-retinylidene-taurine in retinal tissues.

| Experimental Condition | Observation | Reference |

| Mouse Strain Comparison | Higher levels of A1T in black (C57BL/6J) versus albino (BALB/cJ) mice. | [5][6] |

| Light vs. Dark Adaptation | Significantly greater levels of 11-cis-retinal and A1T in dark-adapted mice. | [5][6] |

| Rpe65 Variant Comparison | Higher A1T levels in mice expressing the Rpe65-Leu450 variant compared to the Rpe65-Met450 variant. | [5][6] |

| Retinal Degeneration Model (P23H opsin mutation) | A1T was not detected, and taurine levels were significantly reduced. | [11] |

| Taurine Depletion (β-alanine treatment) | Accentuated thinning of the outer nuclear layer in albino Abca4-/- mice and reduced bisretinoid levels. | [11] |

| Taurine Supplementation | Reduced thinning of the outer nuclear layer in albino Abca4-/- mice. | [12] |

Experimental Protocols

Synthesis of N-Retinylidene-Taurine (A1T)

A method for the synthesis of N-retinylidene-taurine has been described, which involves reacting retinaldehyde with taurine.[5] Although a detailed, step-by-step protocol is not available in the primary literature, a general approach can be outlined:

-

Reactants: Retinaldehyde (as a mixture of isomers or a specific isomer) and taurine in a suitable solvent.

-

Conditions: The reaction is a Schiff base formation, which is typically carried out in an organic solvent like methanol. The reaction can be facilitated by a base catalyst.

-

Purification: The resulting N-retinylidene-taurine adduct would likely be purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Quantification of N-Retinylidene-Taurine

The quantification of N-retinylidene-taurine in biological samples is achieved using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[5][12]

-

Sample Preparation: Homogenization of retinal tissue followed by extraction of the adduct.

-

Chromatographic Separation: Separation of the different isomers of N-retinylidene-taurine using a suitable UPLC column and mobile phase gradient.

-

Detection and Quantification: Detection by mass spectrometry, allowing for the identification and quantification based on the specific mass-to-charge ratio (m/z 392.6 for the protonated molecule).[5]

Visualizations

Signaling and Metabolic Pathways

Caption: Role of N-retinylidene-taurine in the visual cycle.

Experimental Workflow

Caption: Workflow for synthesis and analysis of N-retinylidene-taurine.

Conclusion and Future Directions

N-retinylidene-taurine is an important, yet understudied, molecule in retinal biochemistry. Its role in sequestering retinaldehyde and potentially serving as a buffer for 11-cis-retinal highlights its significance in maintaining photoreceptor health and function. Future research should focus on elucidating the detailed physicochemical properties of this compound, optimizing its synthesis and purification for further study, and exploring its therapeutic potential in retinal diseases characterized by aberrant visual cycle activity and bisretinoid accumulation. A more in-depth understanding of the signaling pathways directly influenced by the formation and hydrolysis of N-retinylidene-taurine is also a critical area for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Taurine: a promising nutraceutic in the prevention of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. Vitamin A aldehyde-taurine adduct and the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Taurine | C2H7NO3S | CID 1123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Physiochemical properties of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vitamin A aldehyde-taurine adducts function in photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

The Discovery of Tauret in Retinal Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the discovery and significance of Tauret (retinylidene taurine) in retinal tissue. This compound, an endogenous conjugate of retinal and taurine, has been identified as a key player in the visual cycle, particularly in the transport of retinoids and the regeneration of rhodopsin. Its presence and concentration are notably influenced by light conditions, suggesting a critical role in phototransduction and retinal protection. This document summarizes the quantitative data, details key experimental protocols for its study, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data

The concentration of this compound and its precursor, taurine, in retinal tissue is highly responsive to light adaptation. The following tables summarize the key quantitative findings from studies on frog and rat retinas.

Table 1: this compound Concentration in Retinal Tissue

| Species | Condition | This compound Concentration | Reference |

| Frog (Rana ridibunda) | Dark-adapted | Several times higher than light-adapted | [1] |

| Frog (Rana ridibunda) | Light-adapted (4h, 1000 lx) | Lower than dark-adapted | [1] |

| Rat (Wild white) | Dark-adapted | Micromolar range | [2] |

| Rat (Wild white) | Light-adapted (3h, 500 lx) | Several times lower than dark-adapted | [2] |

| Locust (Locusta migratoria) | Dark-adapted | Micromolar range; several times higher than light-adapted | [3] |

| Locust (Locusta migratoria) | Light-adapted (3h, 1500 lx) | Lower than dark-adapted | [3] |

Table 2: Taurine and Other Amino Acid Concentrations in Rat Retina

| Analyte | Dark-adapted (mM) | Light-adapted (3h, 500 lx) (mM) | Light-induced damage (3h, 5000 lx) (mM) | Reference |

| Taurine | 3.41 ± 0.47 | 2.56 ± 0.26 | 2.09 ± 0.74 | [2] |

| Glutamate | 1.6 ± 0.27 | 1.43 ± 0.19 | 1.77 ± 0.16 | [2] |

| Aspartate | 1.06 ± 0.23 | 0.75 ± 0.12 | 0.92 ± 0.18 | [2] |

| Glycine | 0.51 ± 0.09 | 0.53 ± 0.09 | 0.56 ± 0.08 | [2] |

Experimental Protocols

The identification and quantification of this compound in retinal tissue have primarily been achieved through chromatographic techniques.

Sample Preparation for this compound Analysis

To prevent the hydrolysis of this compound, a crucial preparatory step involves the rapid processing of retinal samples.

-

Tissue Harvesting: Retinal and pigment epithelium samples are dissected from dark- or light-adapted animals.[1]

-

Sample Preservation: To prevent hydrolysis, the harvested tissues are immediately frozen and lyophilized (freeze-dried).[1]

-

Extraction: The dried tissue is then subjected to extraction with 100% methanol to isolate this compound and other small molecules.[1][2] For the analysis of other amino acids, extraction is performed with 0.1N perchloric acid (HClO4).[2]

High-Performance Liquid Chromatography (HPLC) for this compound Detection

HPLC is a key method for the separation and identification of this compound.

-

System: A standard HPLC system equipped with a UV detector is used.[1]

-

Mobile Phase and Column: While the exact column and mobile phase composition are not exhaustively detailed in the initial discovery papers, the separation of a synthetic this compound standard is achieved.[1]

-

Detection: The UV spectrum of the endogenous compound eluted from retinal extracts is compared with a synthetic this compound standard. The characteristic maximum absorbance (λmax) for this compound is observed at 446 nm.[1] The synthetic standard of this compound has been shown to elute at 4.7 minutes after the solvent front under the conditions used in the foundational studies.[1]

Thin-Layer Chromatography (TLC) for this compound Analysis

TLC is used in conjunction with spectral measurements to estimate this compound levels.

-

Methodology: Methanol extracts of freeze-dried retinal tissue are applied to TLC plates. The separation is followed by spectral analysis to confirm the presence and relative quantity of this compound.[2]

Isotopic Labeling for Synthesis Confirmation

To confirm the synthesis of this compound within the eye, isotopic labeling studies have been conducted.

-

Tracer: 3H-taurine is used as a tracer to track the synthesis of this compound in the retina and pigment epithelium.[4] This method provides definitive evidence of endogenous this compound production.

Signaling Pathways and Functional Roles

This compound plays a vital role in the visual cycle, a complex signaling pathway responsible for converting light into a neural signal. Its primary functions are the transport of retinoids and the regeneration of rhodopsin.

Proposed Role of this compound in the Visual Cycle

The following diagram illustrates the proposed signaling and transport pathway involving this compound in photoreceptor cells. In the dark, this compound levels are high, facilitating the transport of 11-cis-retinal to opsin for rhodopsin formation. Following light exposure, all-trans-retinal is released and can be shuttled away by this compound, contributing to the regeneration of the visual pigment.

Caption: Proposed role of this compound in the transport of retinal isomers within the visual cycle.

Experimental and Logical Workflows

The discovery and characterization of this compound in retinal tissue follow a logical experimental progression.

Experimental Workflow for this compound Identification and Quantification

The following diagram outlines the typical workflow used in the initial studies of this compound.

Caption: Experimental workflow for the discovery and analysis of this compound in retinal tissue.

Conclusion

The discovery of this compound in retinal tissue has provided significant insights into the molecular mechanisms of the visual cycle. As a water-soluble carrier of retinal, this compound addresses the challenge of transporting hydrophobic retinoids in an aqueous cellular environment. The higher concentrations of this compound in dark-adapted retinas underscore its importance in preparing photoreceptors for light detection. Further research into the regulation of this compound synthesis and its interaction with other retinal proteins will be crucial for a complete understanding of its role in retinal health and disease. This knowledge may open new avenues for the development of therapeutic strategies for retinal disorders related to dysfunctional retinoid transport.

References

- 1. New HPLC evidence on endogenous this compound in retina and pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Study of taurine and this compound content in the compound eye of locust with light and dark adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

Endogenous Function of Tauroursodeoxycholic Acid (TUDCA) in the Eye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Distinguishing TUDCA from Retinylidene Taurine

This guide delves into the endogenous function of Tauroursodeoxycholic acid (TUDCA) within the intricate environment of the eye. It is crucial to initially distinguish TUDCA from another molecule sometimes colloquially referred to as "tauret": retinylidene taurine.

-

Tauroursodeoxycholic Acid (TUDCA): The primary focus of this document, TUDCA is a hydrophilic bile acid. It is the taurine conjugate of ursodeoxycholic acid (UDCA).[1] While found in high concentrations in the bile of some bear species, TUDCA is also an endogenous compound in humans, albeit at much lower levels.[1] Extensive research has highlighted its potent cytoprotective and neuroprotective properties in various models of retinal disease.[2]

-

Retinylidene Taurine (A1T): This molecule is a Schiff base adduct formed by the reversible reaction between all-trans or 11-cis retinaldehyde and taurine, the most abundant free amino acid in the retina. Its primary role is to sequester retinaldehyde, a potentially toxic intermediate of the visual cycle, thereby preventing the formation of damaging bisretinoid compounds like A2E.

This guide will focus exclusively on the endogenous synthesis, physiological roles, and neuroprotective mechanisms of Tauroursodeoxycholic Acid (TUDCA) in the eye.

Endogenous Synthesis of TUDCA in the Eye

While the liver is the primary site of bile acid synthesis in the body, compelling evidence suggests that the retina possesses the enzymatic machinery for local, or endogenous, bile acid production.[3] This synthesis occurs predominantly through the "alternative" or "acidic" pathway, which, unlike the "classic" pathway in the liver, does not rely on the enzyme CYP7A1.[3]

The key enzymes for the alternative bile acid synthesis pathway have been identified in various retinal cell types:

-

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme initiates the alternative pathway by hydroxylating cholesterol to 27-hydroxycholesterol.[3] Immunohistochemical studies have localized CYP27A1 in the monkey and mouse retina, with prominent expression in:

-

CYP7B1 (Oxysterol 7α-hydroxylase): This enzyme further hydroxylates oxysterols, a crucial step in the formation of primary bile acids like chenodeoxycholic acid (CDCA), a precursor to UDCA and subsequently TUDCA.[3] CYP7B1 is expressed in the human retina, particularly in the RPE and retinal ganglion cells.

The presence of these enzymes strongly indicates that retinal cells can synthesize their own primary bile acids from cholesterol. These primary bile acids can then be converted to secondary bile acids like UDCA by gut microbiota and potentially by local mechanisms, and subsequently conjugated with taurine to form TUDCA. While direct quantification of endogenous TUDCA in healthy ocular tissues is currently limited in published literature, the existence of the synthetic pathway points to a physiological role for this molecule within the eye.

Physiological Roles of Endogenous TUDCA in the Eye

The precise physiological functions of endogenously synthesized TUDCA in the healthy eye are an emerging area of research. Based on its known properties and the effects of its exogenous application, several key roles can be inferred:

-

Cholesterol Homeostasis: The synthesis of bile acids is a major catabolic pathway for cholesterol.[3] The expression of CYP27A1 and CYP46A1 in the retina is crucial for converting cholesterol into more soluble oxysterols, which can be more easily transported out of retinal cells.[4] This process is vital for preventing the toxic accumulation of cholesterol and its oxidized derivatives, which are implicated in retinal pathologies like age-related macular degeneration (AMD).[3] Endogenous TUDCA, as a downstream product of this pathway, is likely a component of this homeostatic mechanism.

-

Modulation of Phagocytosis: The RPE is responsible for the daily phagocytosis of shed photoreceptor outer segments (POS). This process is metabolically demanding and generates oxidative stress. TUDCA has been shown to enhance the phagocytic activity of RPE cells.[5] This effect is mediated, at least in part, through the activation of the Mer tyrosine kinase (MerTK) receptor, a key player in the engulfment of POS.[5] By promoting efficient phagocytosis, endogenous TUDCA may contribute to the long-term health and function of both photoreceptors and the RPE.

-

Cell Signaling: Bile acids are now recognized as signaling molecules that can activate specific receptors, such as the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the farnesoid X receptor (FXR).[3] While the expression and function of these receptors in all retinal cell types are still under investigation, TGR5 activation by TUDCA has been linked to neuroprotective effects in retinal ganglion cells.[3]

Well-Established Neuroprotective Mechanisms of TUDCA

The vast majority of research on TUDCA in the eye has focused on its potent neuroprotective effects in various disease models. These studies provide a strong foundation for understanding how endogenous TUDCA may act to protect retinal cells from stress and injury. The primary mechanisms of action are:

-

Inhibition of Apoptosis: TUDCA is a powerful anti-apoptotic agent. It acts at multiple points in the apoptotic cascade:

-

Mitochondrial Stabilization: It prevents the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and the activation of the intrinsic apoptotic pathway.[6]

-

Caspase Inhibition: TUDCA has been shown to reduce the activity of key executioner caspases, such as caspase-3 and caspase-9.[2]

-

-

Reduction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins in the ER leads to a state of cellular stress that can trigger apoptosis. TUDCA acts as a chemical chaperone, alleviating ER stress by improving protein folding capacity and reducing the expression of ER stress markers like GRP78 and CHOP.[2]

-

Attenuation of Oxidative Stress: TUDCA exhibits significant antioxidant properties. It can reduce the production of reactive oxygen species (ROS) and decrease levels of protein carbonyls, a marker of oxidative damage.[6]

-

Anti-inflammatory Effects: TUDCA can suppress inflammatory responses in the retina. It has been shown to reduce the activation of microglia, the resident immune cells of the retina, and to decrease the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

Quantitative Data on TUDCA's Effects in Ocular Models

The following tables summarize quantitative findings from key studies on the effects of exogenously administered TUDCA in various models of retinal disease. This data provides insight into the potential therapeutic efficacy and biological potency of TUDCA.

Table 1: Effects of TUDCA on Retinal Ganglion Cell (RGC) Survival and Function

| Model | Species | TUDCA Treatment | Outcome Measure | Result | Reference |

| Optic Nerve Crush | Mouse | 500 mg/kg, i.p., 3x/week for 2 weeks | RGC Survival (Brn3a+ cells) | ~25% decrease in RGCs in vehicle vs. ~7.7% decrease with TUDCA | [7] |

| Optic Nerve Crush | Mouse | 500 mg/kg, i.p., 3x/week for 2 weeks | RGC Apoptosis (TUNEL+) | Significant increase in TUNEL+ cells in vehicle, prevented by TUDCA | [7] |

| Optic Nerve Crush | Mouse | 500 mg/kg, i.p., 3x/week for 2 weeks | PERG P1 Amplitude | Vehicle: ~3.6 µV; TUDCA: ~7.0 µV | [7] |

Table 2: Effects of TUDCA on Photoreceptor Survival and Function

| Model | Species | TUDCA Treatment | Outcome Measure | Result | Reference |

| Retinal Detachment | Rat | 500 mg/kg/day, i.p. | Photoreceptor Apoptosis (TUNEL+) at 3 days | Vehicle: 1314±68 cells/mm²; TUDCA: 651±68 cells/mm² | [8] |

| Retinal Detachment | Rat | 500 mg/kg/day, i.p. | Outer Nuclear Layer (ONL) Thickness Ratio at 3 days | Vehicle: 0.65±0.03; TUDCA: 0.84±0.03 | [8] |

| P23H Rat (RP model) | Rat | 500 mg/kg, i.p., weekly from P21 to P120 | Photoreceptor Count (central retina) | ~3-fold more photoreceptors with TUDCA vs. vehicle | [9] |

| P23H Rat (RP model) | Rat | 500 mg/kg, i.p., weekly from P21 to P120 | Scotopic ERG a-wave amplitude | Significantly higher in TUDCA-treated animals | [9] |

| P23H Rat (RP model) | Rat | 500 mg/kg, i.p., weekly from P21 to P120 | Scotopic ERG b-wave amplitude | Significantly higher in TUDCA-treated animals | [9] |

Table 3: Effects of TUDCA on RPE Cell Phagocytosis and Oxidative Stress

| Model | Cell Line | TUDCA Treatment | Outcome Measure | Result | Reference |

| H₂O₂-induced Oxidative Stress | ARPE-19 | 100 µM TUDCA | RPE Phagocytosis of POS | TUDCA reversed H₂O₂-induced impairment of phagocytosis | [5] |

| H₂O₂-induced Oxidative Stress | ARPE-19 | 100 µM TUDCA | MerTK Phosphorylation | TUDCA increased MerTK phosphorylation | [5] |

| High Glucose | Rat Retinal Neurons | 100 µM TUDCA | ROS Production | Markedly decreased with TUDCA treatment | [6] |

| High Glucose | Rat Retinal Neurons | 100 µM TUDCA | Protein Carbonyls | Markedly decreased with TUDCA treatment | [6] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key cited studies to allow for replication and further investigation.

Protocol 1: Optic Nerve Crush (ONC) Model and TUDCA Treatment in Mice

-

Objective: To assess the neuroprotective effect of TUDCA on RGC survival and function after optic nerve injury.

-

Animal Model: Adult C57BL/6J mice.

-

TUDCA Administration: TUDCA (500 mg/kg) is dissolved in phosphate-buffered saline (PBS) and administered via intraperitoneal (i.p.) injection three times per week for two weeks prior to the ONC procedure. A control group receives vehicle (PBS) injections on the same schedule.

-

ONC Procedure: Mice are anesthetized, and the optic nerve is exposed intraorbitally without damaging the ophthalmic artery. The nerve is then crushed for 5 seconds using self-closing forceps at a distance of 1-2 mm from the optic disc.

-

Functional Assessment (Pattern Electroretinography - PERG): Three days post-ONC, PERG is recorded to assess RGC function. Mice are dark-adapted, and under dim red light, gold-loop electrodes are placed on the cornea. Visual stimuli (e.g., alternating black and white vertical bars) are presented, and the resulting electrical responses (P1 and N2 waves) are recorded.

-

Histological Assessment (RGC Counting): At the end of the experiment, eyes are enucleated, and retinas are dissected and prepared as whole mounts. Retinas are immunostained with an antibody against the RGC marker Brn3a. Confocal microscopy is used to capture images of the ganglion cell layer, and Brn3a-positive cells are counted in defined areas to determine RGC density and survival.

-

Apoptosis Assessment (TUNEL Assay): Retinal cross-sections are prepared and subjected to Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect apoptotic cells in the ganglion cell layer.

References

- 1. Bile acids in treatment of ocular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological and Metabolic Significance of Bile Acids in Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ins and outs of cholesterol in the vertebrate retina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Tauroursodeoxycholic acid protects retinal neural cells from cell death induced by prolonged exposure to elevated glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Frontiers | Neuroprotective Effects of Tauroursodeoxicholic Acid Involves Vascular and Glial Changes in Retinitis Pigmentosa Model [frontiersin.org]

An In-depth Technical Guide on Taurine

Foreword

Initial research into the term "Tauret" yielded no scientifically recognized compound or direct relationship with taurine. It is concluded with high probability that "this compound" is a transcriptional error for "taurine." This guide will, therefore, focus exclusively on the extensive body of scientific literature available for taurine (2-aminoethanesulfonic acid), a molecule of significant interest to researchers, scientists, and drug development professionals for its multifaceted physiological roles.

Physicochemical and Pharmacokinetic Properties of Taurine

Taurine is a unique, sulfur-containing β-amino acid that is not incorporated into proteins.[1] It is widely distributed in mammalian tissues and plays a crucial role in numerous physiological processes.[1][2]

Physicochemical Data

The fundamental properties of taurine are summarized below, providing a baseline for its behavior in biological systems.

| Property | Value | Reference |

| Chemical Name | 2-aminoethanesulfonic acid | [3] |

| Molecular Formula | C₂H₇NO₃S | [3] |

| Molecular Weight | 125.15 g/mol | [3] |

| Melting Point | >300 °C | [3] |

| pKa | 1.5 (at 25°C) | [4] |

| Water Solubility | 0.5 M at 20°C | [4] |

| Form | White crystalline powder | [4] |

| Structure | Exists as a zwitterion (H₃N⁺CH₂CH₂SO₃⁻) | [1] |

Pharmacokinetic Data (Human)

The absorption, distribution, metabolism, and excretion (ADME) profile of taurine is critical for understanding its therapeutic potential. The following table summarizes key pharmacokinetic parameters in healthy human volunteers following oral administration.

| Parameter | Value (Mean ± SD) | Conditions | Reference |

| Dose | 4 g (oral) | Single dose, fasting state | [5][6] |

| Tmax (Time to Peak Plasma Concentration) | 1.5 ± 0.6 hr | - | [5][6] |

| Cmax (Peak Plasma Concentration) | 86.1 ± 19.0 mg/L | - | [5][6] |

| T½ (Elimination Half-life) | 1.0 ± 0.3 hr | - | [5][6] |

| Vd (Volume of Distribution) | 30.0 ± 7.6 L | - | [5] |

| CL/F (Clearance/Bioavailability) | 21.1 ± 7.8 L/hr | - | [5][6] |

| AUC₀₋₈ (Area Under the Curve) | 206.3 ± 63.9 mg·hr/L | - | [5] |

Note: Endogenous plasma taurine concentrations in the study subjects ranged from 0.03 to 0.06 mmol/L before administration and returned to this baseline within 6-8 hours post-dose.[5]

Taurine Transporter (TauT) Kinetics

The cellular uptake of taurine is primarily mediated by the Na⁺- and Cl⁻-dependent taurine transporter (TauT), also known as SLC6A6.[7] A secondary, lower-affinity transport is mediated by the proton-coupled amino acid transporter (PAT1).[8][9]

| Transporter | Substrate | Km (Michaelis Constant) | Reference |

| TauT (SLC6A6) | Taurine | <60 µM | [8] |

| PAT1 (SLC36A1) | Taurine | 4-7 mM | [8] |

Key Signaling Pathways and Mechanisms of Action

Taurine exerts its effects through a variety of molecular mechanisms, contributing to its cytoprotective and homeostatic functions.

Antioxidant and Anti-inflammatory Pathways

Taurine's antioxidant properties are a cornerstone of its protective effects.[10][11] It does not act as a classical free radical scavenger but through more nuanced mechanisms.[12]

-

Mitochondrial Protection : Taurine enhances the activity of the electron transport chain, which reduces mitochondrial superoxide generation.[12][13] It can also protect antioxidant enzymes from oxidative damage.[13]

-

Neutralization of Hypochlorous Acid : Taurine reacts with and neutralizes hypochlorous acid (HOCl), a potent oxidant produced by neutrophils during inflammation, forming the more stable and less toxic taurine chloramine (TauCl).[11][13]

-

Modulation of Inflammatory Signaling : TauCl and its analogue, taurine bromamine (TauBr), can inhibit the production of pro-inflammatory cytokines by modulating the TLR/MyD88/NF-κB signaling pathway.[2][14][15]

Neuromodulation and GABAergic System Interaction

In the central nervous system (CNS), taurine functions as a neuromodulator, primarily by interacting with inhibitory neurotransmitter receptors.[16]

-

GABAₐ Receptor Agonism : Taurine is a direct agonist of GABAₐ receptors, the main inhibitory receptors in the CNS.[16][17] By binding to these receptors, it increases chloride ion influx, leading to hyperpolarization of the postsynaptic neuron and reduced excitability.[17][18] The affinity of taurine for the GABAₐ receptor can vary depending on the subunit composition of the receptor.[16]

-

Glycine Receptor Agonism : Taurine also acts as an agonist at glycine receptors, another class of inhibitory ionotropic receptors, particularly during development.[18][19]

-

Calcium Modulation : Taurine helps regulate intracellular calcium homeostasis, which can protect neurons from excitotoxicity caused by excessive glutamatergic stimulation.[20][21]

Experimental Protocols

The quantification and study of taurine's effects rely on robust and validated experimental methodologies.

Quantification of Taurine in Biological Samples via HPLC

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining taurine concentrations in plasma, tissues, and other biological samples.[5][22]

Protocol: Pre-column Derivatization with o-Phthalaldehyde (OPA)

-

Sample Preparation :

-

Homogenize tissue samples or use plasma/serum directly.

-

Deproteinize the sample by adding an equal volume of a deproteinizing agent (e.g., 10% trichloroacetic acid or picric acid), followed by centrifugation to pellet the precipitated proteins.[22]

-

(Optional) For cleaner samples, pass the supernatant through a mixed-bed ion-exchange column to remove interfering amino acids. Taurine will elute while others are retained.[22]

-

Lyophilize the eluant and reconstitute in a known volume of ultrapure water.[22]

-

-

Derivatization :

-

Mix an aliquot of the prepared sample with an OPA/thiol reagent (e.g., OPA with 2-mercaptoethanol or 3-mercaptopropionic acid) in a borate buffer (pH ~9.5-10.4).

-

Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature to form a fluorescent isoindole derivative.

-

-

HPLC Analysis :

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : A gradient elution is typically used, starting with a higher aqueous phase (e.g., sodium acetate or phosphate buffer) and ramping up the organic phase (e.g., acetonitrile or methanol).

-

Flow Rate : Typically 1.0-1.5 mL/min.

-

Detection : Fluorescence detector with excitation wavelength around 330-340 nm and emission wavelength around 440-450 nm.

-

Quantification : Calculate concentration based on the peak area of the taurine derivative compared to a standard curve prepared with known concentrations of taurine.

-

Alternative derivatization agents include 2,4-dinitrofluorobenzene (Sanger's reagent) for UV detection[23] and 4-fluoro-7-nitrobenzofurazan (NBD-F) for fluorescence detection.[24]

In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

This model is used to study the neuroprotective and anti-inflammatory effects of taurine in a living organism.[25]

Protocol Outline

-

Animals : Adult male Wistar or Sprague-Dawley rats are commonly used.

-

Acclimatization : Animals are acclimatized to the facility for at least one week before the experiment begins.

-

Grouping : Animals are randomly divided into experimental groups, for example:

-

Vehicle Control (e.g., saline)

-

Taurine only (e.g., 100 mg/kg)

-

LPS only (e.g., 250 µg/kg)

-

LPS + Taurine (e.g., 100 mg/kg)

-

-

Administration :

-

Taurine is administered orally (by gavage) daily for a predetermined period (e.g., 28 days).[25]

-

LPS is administered intraperitoneally (i.p.) to induce systemic inflammation, which leads to neuroinflammation. This can be done as a single dose or in a chronic-recurrent paradigm (e.g., once a week on days 7, 14, 21, and 28).[25]

-

-

Endpoint Analysis :

-

At the end of the treatment period, animals are euthanized.

-

Brain tissue (e.g., cerebellum, hippocampus) is collected.

-

Immunohistochemistry : Tissue sections are stained for markers of neuroinflammation (e.g., Iba1 for microglia activation), apoptosis (e.g., cleaved caspase-3), and neuronal survival (e.g., NeuN).[25]

-

Biochemical Assays : Brain homogenates can be used to measure levels of inflammatory cytokines (TNF-α, IL-6) via ELISA or to assess oxidative stress markers.

-

Therapeutic Potential and Clinical Data

Clinical trials have investigated the effects of taurine supplementation on various cardiometabolic risk factors. A meta-analysis of randomized controlled trials provides a quantitative summary of its efficacy.[26][27]

Summary of Clinical Trial Data on Cardiometabolic Risk Factors

| Parameter | Weighted Mean Difference (WMD) / Standardized Mean Difference (SMD) | 95% Confidence Interval | Result | Reference |

| Systolic Blood Pressure | -4.38 mmHg (WMD) | -7.26 to -1.50 | Significant Reduction | [26] |

| Diastolic Blood Pressure | -2.54 mmHg (WMD) | -3.97 to -1.11 | Significant Reduction | [26] |

| Fasting Blood Glucose | -5.90 mg/dL (WMD) | -9.65 to -2.15 | Significant Reduction | [26] |

| Triglycerides | -14.42 mg/dL (WMD) | -23.60 to -5.25 | Significant Reduction | [26] |

| Total Cholesterol | -12.41 mg/dL (WMD) | -19.10 to -5.71 | Significant Reduction | [26] |

| C-Reactive Protein (CRP) | -1.26 (SMD) | -2.01 to -0.52 | Significant Reduction | [26] |

| Tumor Necrosis Factor-α (TNF-α) | -0.35 pg/mL (MD) | -0.56 to -0.14 | Significant Reduction | [26] |

Dose-response analyses suggest that a daily dose of 1.5-3.0 grams is effective for improving these risk factors.[26] Supplementation for less than 8 weeks appears optimal for managing blood pressure and inflammation, while durations of 8 weeks or more show greater benefits for glucose and lipid metabolism.[26]

References

- 1. Taurine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Taurine | 107-35-7 [chemicalbook.com]

- 4. Taurine CAS#: 107-35-7 [m.chemicalbook.com]

- 5. Pharmacokinetics of Oral Taurine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of oral taurine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of competitive inhibitors of the human taurine transporter TauT in a human kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Significance of taurine transporter (TauT) in homeostasis and its layers of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral and intravenous pharmacokinetics of taurine in sprague-dawley rats: the influence of dose and the possible involvement of the proton-coupled amino acid transporter, PAT1, in oral taurine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. massivebio.com [massivebio.com]

- 12. Mechanism underlying the antioxidant activity of taurine: prevention of mitochondrial oxidant production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nutrients | Free Full-Text | The Anti-Inflammatory Effect of Taurine on Cardiovascular Disease [mdpi.com]

- 16. Taurine and GABA neurotransmitter receptors, a relationship with therapeutic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacological characterization of GABAA receptors in taurine-fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Maternal taurine as a modulator of Cl– homeostasis as well as of glycine/GABAA receptors for neocortical development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.biologists.com [journals.biologists.com]

- 20. How does Taurine impact the immune response? - Blog [zioingredients.com]

- 21. Effects of Taurine in Mice and Zebrafish Behavioral Assays With Translational Relevance to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A rapid method for taurine quantitation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. besjournal.com [besjournal.com]

- 25. Neuroprotective Effect of Taurine against Cell Death, Glial Changes, and Neuronal Loss in the Cerebellum of Rats Exposed to Chronic-Recurrent Neuroinflammation Induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Effects of Oral Taurine Supplementation on Cardiometabolic Risk Factors: A Meta-analysis and Systematic Review of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Role of Taurine in Vitamin A Metabolism: A Technical Guide for Researchers

Executive Summary

Taurine, the most abundant free amino acid in the retina, plays a multifaceted and critical role in maintaining retinal health and function. While not a direct enzymatic regulator of the canonical vitamin A visual cycle, taurine is an essential component of vitamin A metabolism, primarily through its non-enzymatic interaction with vitamin A aldehyde (retinaldehyde). This interaction leads to the formation of a Schiff base adduct, N-retinylidene-taurine (A1T), which serves as a crucial, reversible reservoir for retinaldehyde. By sequestering this reactive aldehyde, taurine mitigates phototoxicity, prevents the formation of damaging bisretinoid compounds, and ensures a readily available pool of chromophore for visual pigment regeneration. Furthermore, taurine exerts potent antioxidant, anti-inflammatory, and anti-apoptotic effects that protect photoreceptor and retinal ganglion cells from degenerative processes. This guide provides an in-depth technical overview of the mechanisms of taurine's action, compiles quantitative data from key studies, details relevant experimental protocols, and visualizes the core pathways involved.

Core Mechanism: The Formation and Function of A1-Taurine (A1T)

The central role of taurine in retinal vitamin A metabolism is not as a modulator of enzyme expression or activity, but as a chemical chaperone for retinaldehyde.

1.1. Non-Enzymatic Schiff Base Adduct Formation Within the photoreceptor outer segments, all-trans-retinal is released from opsin upon photoisomerization. This aldehyde is highly reactive and can form toxic bisretinoid adducts, such as A2E, which contribute to retinal pathologies. Taurine, with its primary amine group, reacts non-enzymatically and reversibly with the aldehyde group of retinal to form a protonated Schiff base adduct known as A1-taurine (A1T).[1][2] This reaction occurs with various isomers of retinal, leading to the presence of 9-cis, 11-cis, 13-cis, and all-trans isomers of A1T in the retina.[1]

1.2. A1T as a Retinaldehyde Buffer and Transporter The formation of A1T serves several protective and logistical functions:

-

Sequestration of Reactive Aldehyde: By binding retinaldehyde, taurine reduces its free concentration, thereby limiting its ability to participate in deleterious side reactions that lead to the formation of cytotoxic bisretinoids.[2][3]

-

A Reservoir for the Visual Cycle: The reversible nature of the A1T adduct means it can act as a readily available pool of retinaldehyde.[3][4] This is particularly important for buffering the high flux of retinaldehyde during the visual cycle and ensuring a constant supply for regeneration of the visual chromophore, 11-cis-retinal.[4][5]

-

Facilitating Trafficking: A1T is an amphiphilic molecule, possessing the hydrophobic retinoid tail and the negatively charged sulfonate group from taurine.[2] This property may aid in the movement and solubility of the otherwise hydrophobic retinaldehyde within the aqueous environment of the photoreceptor cells.[2]

The relationship between taurine, retinaldehyde, and the visual cycle is depicted below.

Quantitative Data on Taurine and Vitamin A Metabolites

The concentration of taurine and its adducts in the retina is tightly linked to retinal health and function. The following tables summarize key quantitative findings from rodent models.

Table 1: Taurine Concentrations in Retinal Tissues

| Species | Condition | Tissue | Taurine Concentration | Reference(s) |

|---|---|---|---|---|

| Rat | Normal | Retina | Up to 50 µmol/g | [6][7] |

| Mouse | Normal | Retina | ~40 µmol/g | [6] |

| Human | Normal | Plasma | 50-100 µmol/L | [5] |

| Mouse | MNU-induced degeneration | Retina | Significantly lower than control | [8][9] |

| Mouse | MNU + Taurine treatment | Retina | Significantly higher than control | [8][9] |

| Mouse | β-alanine treatment | Plasma | 19% lower than control | [2] |

| ARPE-19 Cells | GES (2 mM) treatment | Cell Lysate | Inhibited by 96% | [2] |

| ARPE-19 Cells | β-alanine (2 mM) treatment | Cell Lysate | Inhibited by 97% | [2] |

| Irish Setter | Normal (45 days old) | Photoreceptor Layer | ~50 mM | [10] |

| Irish Setter | Rod-cone dysplasia (346 days) | Retina | Reduced to 30-40% of normal |[10] |

Table 2: Effects of Taurine on Retinoid Levels and Oxidative Stress Markers

| Model System | Condition | Measured Parameter | Result | Reference(s) |

|---|---|---|---|---|

| Albino RhoP23H/+ Mouse | Retinal Degeneration | Taurine (whole eye) | Decreased by 31.7% vs. control | [2] |

| Albino RhoP23H/+ Mouse | Retinal Degeneration | 11-cis-retinal | Reduced by 85% vs. control | [2] |

| Albino RhoP23H/+ Mouse | Retinal Degeneration | all-trans-retinal | Reduced by 69% vs. control | [2] |

| Albino RhoP23H/+ Mouse | Retinal Degeneration | all-trans-A1T | Not detected | [2] |

| MNU-treated Mouse | Taurine Treatment | Retinal MDA | Significantly lower vs. untreated | [9][11] |

| MNU-treated Mouse | Taurine Treatment | Retinal SOD expression | Significantly higher vs. untreated |[9][11] |

Neuroprotective Signaling Pathways of Taurine

Beyond its role in forming A1T, taurine provides significant neuroprotection to retinal cells through various signaling pathways.

3.1. Antioxidant and Anti-apoptotic Pathways Taurine deficiency is linked to increased oxidative stress and apoptosis in photoreceptors and retinal ganglion cells.[6][12] Supplementation with taurine counteracts these effects by:

-

Modulating Apoptotic Proteins: Taurine upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thus shifting the Bcl-2/Bax ratio to favor cell survival. It also significantly reduces the expression and activity of Caspase-3, a key executioner of apoptosis.[9][11]

-

Enhancing Endogenous Antioxidants: Taurine treatment increases the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD).[9][11]

-

Reducing Oxidative Damage: It lowers the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage.[7]

3.2. Role in Retinal Cell Differentiation In the context of regenerative medicine, taurine, in conjunction with retinoic acid (RA), has been shown to be a potent instructive signal for the differentiation of stem cells into retinal neurons. This combination upregulates the expression of key neuroretinal and photoreceptor cell biomarkers, including CRX, OTX2, and Rhodopsin (Rho).[13]

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature and provide a framework for studying the role of taurine in vitamin A metabolism.

4.1. Protocol: Isolation and Culture of Rodent Retinal Pigment Epithelium (RPE) Cells (Adapted from Carr, A.J., et al., 2019)[4]

-

Enucleation & Digestion: Euthanize an adult rat and enucleate the eyeball. Make a circumferential incision below the ora serrata to remove the anterior segment and vitreous.

-

Incubate the posterior eyecup in a 20 U/ml papain solution for 50 minutes at 37°C to loosen the RPE layer.

-

RPE Isolation: Gently separate the neural retina from the RPE. Carefully peel the RPE layer away from the choroid in sheets.

-

Cell Dissociation: Incubate the RPE sheets in a trypsin-EDTA solution for ~3-5 minutes at 37°C. Triturate gently to create a single-cell suspension.

-

Plating: Pellet the cells by centrifugation, wash, and resuspend in "Miller" medium (DMEM, 20% FBS, N1 supplement, MEM-non-essential amino acids, 2 mM GlutaMAX, 250 μg/ml taurine, 20 ng/ml hydrocortisone, 13 ng/ml triiodothyronine, antibiotics).

-

Plate the cells on Matrigel-coated culture dishes.

-

Maintenance: The following day, replace the medium with "Miller" medium containing only 5% FBS. Change the medium twice a week. Cells should exhibit a hexagonal, pigmented morphology. Confirm RPE identity by immunostaining for markers like Cytokeratin 18 and RPE65.

4.2. Protocol: Quantification of Taurine and A1T in Retinal Tissue by HPLC/UPLC (Adapted from Kim, H.J., et al., 2022)[2][14]

-

Tissue Preparation: Homogenize isolated neural retina or RPE tissue samples in a suitable buffer on ice.

-

Taurine Quantification (HPLC):

-

To an aliquot of the homogenate, add a derivatizing agent for primary amines, such as NBD-F (4-fluoro-7-nitrobenzofurazan).

-

Inject the derivatized sample into a reverse-phase HPLC system.

-

Separate the components using an appropriate gradient (e.g., acetonitrile and water).

-

Detect the derivatized taurine using a fluorescence detector.

-

Quantify by comparing the peak area to an authentic taurine standard curve.

-

-

A1T Isomer Quantification (UPLC-MS):

-

Synthesize A1T isomer standards by reacting retinaldehyde isomers with taurine (1:1 molar ratio) in dehydrated methanol containing sodium methoxide.[14]

-

Extract lipids and metabolites from the tissue homogenate using a suitable organic solvent extraction method (e.g., Folch method).

-

Inject the extract into a UPLC system coupled to a mass spectrometer (MS).

-

Separate A1T isomers (11-cis, all-trans, etc.) on a reverse-phase column (e.g., dC18) using a gradient of acetonitrile and water with 0.1% formic acid.

-

Identify and quantify each isomer based on its retention time and mass-to-charge ratio, comparing to the synthesized standards.

-

4.3. Protocol: Workflow for In Vivo Taurine Deficiency and Rescue Studies (Adapted from Tao, Y., et al., 2019)[11][15]

Conclusion and Future Directions

The primary role of taurine in vitamin A metabolism is centered on its capacity to non-enzymatically and reversibly form the A1T adduct with retinaldehyde. This function is a critical protective mechanism, buffering the highly reactive aldehyde to prevent the formation of toxic bisretinoids and ensuring its availability for the visual cycle. Taurine's potent antioxidant and anti-apoptotic properties further underscore its importance in maintaining photoreceptor and retinal ganglion cell health.

Current research has not established a direct regulatory role for taurine on the core enzymes of the vitamin A cycle, such as RPE65, LRAT, or RDHs. This remains a significant knowledge gap and a compelling area for future investigation. Drug development professionals should consider taurine not as a direct modulator of these enzymes, but as a crucial cytoprotective and stabilizing agent within the retinal microenvironment. Therapeutic strategies could focus on ensuring adequate retinal taurine levels through supplementation to enhance retinal resilience, particularly in diseases characterized by high oxidative stress and photoreceptor degeneration. Further research should aim to elucidate the metabotropic signaling pathways activated by taurine in retinal cells and explore whether taurine levels can influence the substrate flux through the visual cycle, indirectly affecting enzymatic kinetics.

References

- 1. Regulation of taurine transporter expression by NO in cultured human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lecithin Retinol Acyltransferase Is a Founder Member of a Novel Family of Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Regulation of taurine transporter expression by NO in cultured human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Taurine and oxidative stress in retinal health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. Expression of the retinoic acid-metabolizing enzyme CYP26A1 limits programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 12. Taurine: a promising nutraceutic in the prevention of retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protective effect of taurine, zinc and tocopherol on retinol-induced damage in human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CRABPs Alter all-trans-Retinoic Acid Metabolism by CYP26A1 via Protein-Protein Interactions [mdpi.com]

Taurine Localization and Function in Photoreceptor Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine, or 2-aminoethanesulfonic acid, is a conditionally essential amino acid that is highly concentrated in the retina, particularly within photoreceptor cells.[1][2] Its presence is critical for the development, maintenance, and function of these specialized neurons. This technical guide provides a comprehensive overview of taurine's localization in photoreceptor cells, its physiological roles, the consequences of its deficiency, and the experimental methodologies used to study its function.

Taurine is not incorporated into proteins but exists as a free amino acid in the cytoplasm. In the retina, it is one of the most abundant amino acids, with concentrations significantly higher than in other tissues.[3][4][5][6] This high concentration underscores its importance in maintaining retinal health and function. Photoreceptors, in particular, exhibit a high avidity for taurine, actively taking it up from the extracellular environment through the taurine transporter (TauT).[1]

The primary functions of taurine in photoreceptor cells are multifaceted and include:

-

Osmoregulation: Taurine acts as a major organic osmolyte, helping to regulate cell volume in response to changes in osmotic pressure.

-

Antioxidant Defense: It plays a crucial role in protecting photoreceptors from oxidative stress and light-induced damage by scavenging reactive oxygen species (ROS).[1][5][7]

-

Neuroprotection: Taurine has been shown to have anti-apoptotic effects, protecting photoreceptors from cell death in various models of retinal degeneration.[3][8]

-

Calcium Homeostasis: It is involved in the regulation of intracellular calcium levels, which is vital for phototransduction and other cellular processes.[9]

-

Development: Taurine is essential for the proper development and differentiation of photoreceptor cells.[1]

Deficiency in taurine, whether through dietary insufficiency, genetic defects in its transporter, or pharmacological inhibition, leads to severe retinal degeneration, characterized by photoreceptor cell death, particularly of cones, and subsequent vision loss.[10][11][12][13] This makes the study of taurine localization and function a critical area of research for understanding and developing potential therapies for various retinal degenerative diseases.

Quantitative Data on Taurine in the Retina

The following tables summarize key quantitative data related to taurine concentrations in the retina and the functional consequences of its depletion and supplementation, as measured by electroretinography (ERG).

Table 1: Taurine Concentration in Retinal Tissues

| Species | Tissue | Condition | Taurine Concentration | Reference |

| Human | Retina | Normal | 30-40 µmol/g | |

| Rat | Retina | Normal | Up to 50 µmol/g | [4][6] |

| Rat | Plasma | Normal | ~150 µM | [7] |

| Rat | Plasma | Taurine-deficient (GES treatment) | Significantly decreased | [7] |

| Rat | Eye | Normal | High | [7] |

| Rat | Eye | Taurine-deficient (GES treatment) | Significantly decreased | [7] |

| Mouse | Retina | Normal | High | [11] |

| Mouse | Retina | MNU-induced degeneration | Significantly lower than control | [11] |

| Mouse | Retina | MNU + Taurine treatment | Significantly higher than MNU group | [11] |

| Cat | Plasma | Taurine-free diet (5 weeks) | ~4% of normal | |

| Cat | Retina | Taurine-free diet (5 weeks) | ~60% of normal | |

| Cat | Retina | Taurine-free diet (10 weeks) | 20-30% of normal |

Table 2: Effects of Taurine Deficiency and Supplementation on Electroretinogram (ERG) Amplitudes

| Species | Model | ERG Wave | Effect of Taurine Deficiency | Effect of Taurine Supplementation | Reference |

| Rat | GES-induced deficiency | a-wave | Reduced to ~50% of control | Dose-dependent improvement | [7] |

| Rat | GES-induced deficiency | b-wave | Reduced to ~50% of control | Dose-dependent improvement | [7] |

| Cat | Taurine-free diet (10 weeks) | Cone and Rod amplitudes | Reduced | - | |

| Cat | Taurine-free diet (23 weeks) | a- and b-waves | Non-detectable | - | |

| Mouse | MNU-induced degeneration | a-wave and b-waves | Reduced | Ameliorated visual impairments | [11] |

| Rat | RCS rats (retinal degeneration) | a-wave and b-waves | - | Increased ERG responses | [8] |

| Rabbit | Alloxan-induced diabetes | Scotopic b-wave | Significant reduction | Ameliorated changes |

Signaling Pathways and Experimental Workflows

Taurine's Neuroprotective Signaling Pathway in Photoreceptor Cells

Taurine exerts its neuroprotective effects through multiple pathways, primarily by combating oxidative stress and inhibiting apoptosis. The following diagram illustrates the key components of this signaling cascade.

Experimental Workflow for Studying Taurine in Photoreceptor Cells

Investigating the role of taurine in photoreceptor cells typically involves a multi-faceted approach, combining techniques to assess taurine levels, retinal function, and cellular morphology.

Detailed Experimental Protocols

Immunohistochemistry for Taurine and TauT Localization

This protocol is a generalized procedure for localizing taurine and its transporter (TauT) in retinal cryosections.

a. Tissue Preparation:

-

Euthanize the animal according to approved institutional protocols.

-

Enucleate the eyes and make a small incision at the limbus.

-

Fix the eyes in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 2-4 hours at 4°C.

-

Wash the eyes three times in PBS for 10 minutes each.

-

Cryoprotect the eyes by incubating them in a sucrose gradient (10%, 20%, and 30% sucrose in PBS) until the tissue sinks at each step.

-

Embed the eyes in Optimal Cutting Temperature (OCT) compound and freeze at -80°C.

-

Cut retinal sections at 10-14 µm thickness using a cryostat and mount on charged glass slides.

b. Immunostaining:

-

Wash the sections three times in PBS for 5 minutes each to remove OCT.

-

Permeabilize the sections with 0.25% Triton X-100 in PBS for 10-15 minutes.

-

Wash three times in PBS for 5 minutes each.

-

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum, 1% bovine serum albumin in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

-

Incubate with the primary antibody (anti-taurine or anti-TauT) diluted in blocking buffer overnight at 4°C. Optimal antibody dilution should be determined empirically.

-

Wash three times in PBS for 10 minutes each.

-

Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.

-

Wash three times in PBS for 10 minutes each in the dark.

-

Counterstain with a nuclear stain (e.g., DAPI) for 5-10 minutes.

-

Wash twice in PBS for 5 minutes each.

-

Mount the slides with an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope.

Western Blotting for TauT Expression

This protocol outlines the general steps for quantifying the expression of the taurine transporter (TauT) in retinal tissue lysates.

a. Protein Extraction:

-

Dissect the retina and homogenize in ice-cold RIPA buffer supplemented with protease inhibitors.

-

Incubate the homogenate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

b. SDS-PAGE and Transfer:

-

Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

c. Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against TauT diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Normalize the TauT band intensity to a loading control (e.g., β-actin or GAPDH).

High-Performance Liquid Chromatography (HPLC) for Taurine Quantification

This protocol describes a method for measuring taurine concentration in retinal tissue using HPLC with pre-column derivatization.

a. Sample Preparation:

-

Dissect and weigh the retinal tissue.

-

Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.

-

Collect the supernatant.

b. Derivatization:

-

Mix a known volume of the supernatant with a derivatizing agent (e.g., o-phthalaldehyde (OPA) or 4-fluoro-7-nitrobenzofurazan (NBD-F)) and a suitable buffer (e.g., borate buffer).

-

Incubate the mixture under specific conditions (time and temperature) to allow the derivatization reaction to complete.

c. HPLC Analysis:

-

Inject a known volume of the derivatized sample into an HPLC system equipped with a fluorescence detector.

-

Separate the derivatized amino acids on a reverse-phase C18 column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile and sodium acetate buffer).

-

Detect the taurine derivative at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-